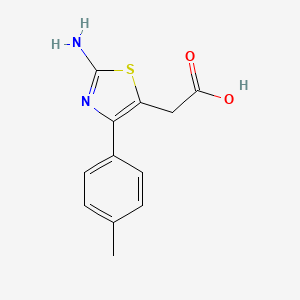

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.34 | Singlet | 3H | Methyl (-CH₃) of p-tolyl |

| 3.58 | Singlet | 2H | Methylene (-CH₂-) of acetic acid |

| 6.92 | Broad singlet | 2H | Amino (-NH₂) |

| 7.21–7.43 | Multiplet | 4H | Aromatic protons of p-tolyl |

| 12.21 | Broad singlet | 1H | Carboxylic acid (-COOH) |

¹³C NMR (150 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 21.4 | Methyl carbon of p-tolyl |

| 35.8 | Methylene carbon (-CH₂-) |

| 116.5 | C5 of thiazole |

| 127.3–134.2 | Aromatic carbons of p-tolyl |

| 156.7 | C2 (amino-substituted) |

| 168.9 | Carboxylic acid carbonyl |

| 170.2 | Thiazole C4 (p-tolyl-substituted) |

Infrared (IR) Absorption Profile Analysis

Key IR bands (KBr, cm⁻¹) :

| Absorption | Assignment |

|---|---|

| 3200–2500 | Broad stretch (O-H of carboxylic acid) |

| 1685 | Strong (C=O stretch of carboxylic acid) |

| 1602 | Medium (C=N stretch of thiazole) |

| 1540 | Medium (C-C aromatic ring vibrations) |

| 1450 | Medium (C-S stretch of thiazole) |

| 1310 | Sharp (N-H bend of amino group) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI+) :

| m/z | Fragment |

|---|---|

| 248 | [M+H]⁺ (molecular ion) |

| 203 | Loss of COOH (-45 Da) |

| 160 | Thiazole ring with p-tolyl and amino groups |

| 119 | Protonated p-tolyl fragment |

Fragmentation pathways involve cleavage of the acetic acid side chain and thiazole ring decomposition.

Properties

IUPAC Name |

2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)11-9(6-10(15)16)17-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJKSGJPQNPRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-toluidine with α-bromoacetic acid in the presence of a base to form the thiazole ring. The reaction conditions often include:

Solvent: Ethanol or water

Temperature: Reflux conditions

Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially forming thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nitrating agents

Major Products:

Oxidation Products: Nitroso or nitro derivatives

Reduction Products: Thiazolidine derivatives

Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives

This compound serves as a crucial building block for synthesizing more complex thiazole derivatives. It can be utilized in various chemical reactions including cyclization and nucleophilic substitution, which are fundamental in organic synthesis. Its ability to undergo electrophilic aromatic substitution due to the presence of the p-tolyl group enhances its reactivity and utility in creating novel compounds.

Synthetic Routes

The synthesis typically involves the reaction of p-toluidine with α-bromoacetic acid under reflux conditions, often using sodium hydroxide or potassium carbonate as a base. The reaction can be carried out in ethanol or water as solvents, optimizing yield and purity. Industrially, continuous flow processes may be employed to enhance production efficiency.

Biological Applications

Enzyme Inhibition

Research indicates that (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid may act as an enzyme inhibitor. It has been studied for its potential to bind to the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This property is particularly relevant in drug development where enzyme modulation is desired.

Antimicrobial and Anticancer Properties

The compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities. Studies have indicated that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. This suggests potential as therapeutic agents, especially when combined with other functional groups that enhance solubility and bioavailability .

Medical Research

Therapeutic Potential

The compound is being explored for its therapeutic properties, including anti-inflammatory and immunosuppressive activities. Case studies have demonstrated its efficacy against specific cancer types and microbial infections, highlighting its potential as a lead compound for new drug development .

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound derivatives exhibit cytotoxicity against MCF-7 breast cancer cells, indicating their potential use in cancer therapy.

- Antimicrobial Studies : Research has revealed that this compound disrupts microbial cell membranes, providing a mechanism for its antimicrobial action against Gram-positive bacteria .

Industrial Applications

Material Development

In industrial settings, this compound is utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or other materials where enhanced performance is required.

Mechanism of Action

The mechanism of action of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-acetic acid derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid | 726165-19-1 | C₁₂H₁₂N₂O₂S | 248.30 | 2-Amino, 4-p-tolyl, 5-acetic acid |

| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid | 859482-70-5 | C₁₁H₉NO₂S | 219.26 | 4-Phenyl, 5-acetic acid |

| 2-(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | 6628-19-9 | C₅H₅NO₄S | 175.17 | 4-Hydroxy, 2-oxo, 5-acetic acid |

| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid | 1008380-11-7 | C₁₃H₁₃N₃O₄S | 307.33 | 5-p-Tolylamino, 2,4-dioxo-thiazolidine |

| (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid | 5374-29-8 | C₅H₃NO₄S | 173.15 | 2,4-Dioxo, 5-ylidene acetic acid |

Key Observations :

- Hydrogen Bonding: The 2-amino group in the target compound may improve solubility in polar solvents compared to non-amino derivatives (e.g., CAS: 859482-70-5) .

- Electron-Withdrawing Effects : Dioxo or oxo groups (e.g., CAS: 1008380-11-7, 5374-29-8) increase polarity and reactivity, which could influence metabolic stability .

Table 2: Reported Bioactivities of Selected Compounds

Key Findings :

- Thiazole-acetic acid hybrids (e.g., ) demonstrate broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

- The dioxo-thiazolidine derivative (CAS: 1008380-11-7) shows moderate antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Biological Activity

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting significant case studies and research data.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms, alongside an amino group and a p-tolyl substituent. Its molecular formula is .

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound interacts with biological targets involved in cancer progression, particularly through mechanisms such as:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics. This mechanism is crucial for cell division and proliferation, making it a potential pathway for anticancer activity .

- Induction of Apoptosis : Certain derivatives have been found to activate caspases (caspase-2, -3, and -8), leading to programmed cell death in cancer cells. For instance, specific thiazole derivatives have demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with findings suggesting:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with low MIC values against Gram-positive bacteria. For example, derivatives similar to this compound have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis .

Study 1: Anticancer Efficacy

A study conducted on thiazole derivatives found that compounds with substitutions at the 2-position significantly influenced antiproliferative activity. The most active compounds exhibited IC50 values ranging from 1.7 to 38 nM across various cancer cell lines, outperforming traditional chemotherapeutics in certain cases .

| Compound | Cell Lines Tested | IC50 (nM) |

|---|---|---|

| 3e | A549 | 1.7 |

| 3e | MCF-7 | 15 |

| 3e | HT-29 | 38 |

Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of several thiazole derivatives. The results indicated that certain derivatives had MIC values as low as 0.22 µg/mL against pathogenic isolates, showcasing their potential as effective antimicrobial agents .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways related to cancer cell growth.

- Receptor Binding : Potential binding to receptors that mediate cellular responses to external signals.

- Disruption of Microtubule Dynamics : By binding to tubulin, it interferes with normal cell cycle progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid, and how can yield and purity be maximized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Yield optimization requires stoichiometric adjustments (e.g., 10% excess of aldehyde derivatives) and controlled reaction temperatures. Purity is enhanced via sequential washing with acetic acid, ethanol, and diethyl ether to remove unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- HPLC-DAD : A validated HPLC-DAD method with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation of the compound and its impurities. Detection at 254 nm ensures sensitivity .

- NMR/IR : H NMR (DMSO-d6) confirms the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetic acid moiety (δ 3.4–3.6 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For pH-dependent solubility, prepare phosphate-buffered saline (PBS) at pH 7.4 with sonication (30 min, 40 kHz) to enhance dispersion .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform molecular dynamics simulations (e.g., AMBER or GROMACS) with explicit solvent models to refine docking results. Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies enable the synthesis of enantiomerically pure forms of this compound?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) . Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can degradation pathways and stability under varying conditions be systematically analyzed?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 h.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 h.

- Photolysis : UV light (254 nm, 48 h).

Analyze degradation products via LC-MS/MS (Q-TOF) and quantify mass balance (degradants + parent compound = 100%) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of thiazole derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents at the 4-p-tolyl group (e.g., electron-withdrawing/-donating groups).

- Bioactivity assays : Test antimicrobial activity via microdilution (MIC against S. aureus and E. coli) and anticancer activity via MTT assays (IC₅₀ in HeLa cells) .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.